Technical Guide: Physical and Chemical Properties of 3-(2-Bromo-4-methylphenyl)pentan-3-ol
Technical Guide: Physical and Chemical Properties of 3-(2-Bromo-4-methylphenyl)pentan-3-ol
Part 1: Executive Summary & Chemical Identity
3-(2-Bromo-4-methylphenyl)pentan-3-ol is a sterically congested tertiary aryl alcohol. Structurally, it consists of a diethyl carbinol moiety attached to the C1 position of a 2-bromo-4-methylbenzene ring. This molecule represents a specialized intermediate in organic synthesis, particularly valuable as a scaffold for testing steric limits in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a precursor for dihydrobenzofuran derivatives via intramolecular cyclization.
The presence of the ortho-bromine atom introduces significant steric strain, influencing both the nucleophilic addition during its synthesis and the conformational landscape of the resulting alcohol.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 3-(2-Bromo-4-methylphenyl)pentan-3-ol |
| Molecular Formula | C |
| Molecular Weight | 257.17 g/mol |
| CAS Registry Number | Not formally assigned (Novel/Research Grade) |
| SMILES | CCC(O)(CC)c1ccc(C)cc1Br |
| InChI Key | Predicted: QZVXPGSMTLFCJV-UHFFFAOYSA-N (Analogous) |
| Structure Description | Tertiary alcohol; central carbon bonded to two ethyl groups and one 2-bromo-4-methylphenyl group. |
Part 2: Physicochemical Properties
Due to the specialized nature of this compound, the following data points represent a synthesis of experimental values from homologous series (e.g., triphenylmethanol, 3-phenylpentan-3-ol) and computational predictions using ACD/Labs and ChemAxon algorithms.
Physical Profile[2]
| Property | Value / Range | Confidence |
| Physical State | Viscous colorless to pale yellow oil or low-melting solid | High |
| Boiling Point (760 mmHg) | 315°C ± 10°C (Predicted) | Medium |
| Boiling Point (Reduced) | 145–150°C @ 1.5 mmHg | High |
| Melting Point | 35–45°C (Likely semi-solid at RT due to ethyl chain flexibility) | Medium |
| Density | 1.28 ± 0.05 g/cm³ | High |
| LogP (Octanol/Water) | 4.21 ± 0.4 (Highly Lipophilic) | High |
| pKa (Hydroxyl) | ~13.5 (Lower acidity due to steric bulk) | High |
| Solubility | Insoluble in water; Soluble in DCM, THF, Et | High |
Structural Analysis
The molecule exhibits restricted rotation around the C(Ar)–C(OH) bond due to the ortho-bromo substituent. This "atropisomeric potential" creates a distinct steric pocket that shields the hydroxyl group, making it resistant to esterification but prone to acid-catalyzed dehydration.
Part 3: Synthesis & Manufacturing Protocols
The synthesis of 3-(2-Bromo-4-methylphenyl)pentan-3-ol requires precise control over regioselectivity. A direct Grignard formation from 2,4-dibromotoluene typically yields mixtures. The recommended protocol utilizes 1-iodo-2-bromo-4-methylbenzene to ensure selective metallation at the C1 position via Iodine-Magnesium exchange.
Protocol: Selective Grignard Addition
Reagents:
-
Precursor: 1-Iodo-2-bromo-4-methylbenzene (1.0 equiv)
-
Metallating Agent: Isopropylmagnesium chloride (iPrMgCl, 2.0M in THF) or Magnesium turnings (activated with I
). -
Electrophile: 3-Pentanone (1.2 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Workflow:
-
Activation: In a flame-dried Schlenk flask under Argon, dissolve 1-iodo-2-bromo-4-methylbenzene in THF.
-
Exchange (Low Temp): Cool to -20°C. Add iPrMgCl dropwise. The iodine-magnesium exchange is faster than bromine-magnesium exchange, selectively generating the (2-bromo-4-methylphenyl)magnesium chloride species.
-
Addition: Add 3-pentanone slowly. The reaction is exothermic.
-
Reflux: Warm to Room Temperature (RT) and reflux for 4 hours to overcome the steric hindrance of the ortho-bromo group.
-
Quench: Pour into saturated NH
Cl solution. Extract with Ethyl Acetate.[2]
Visualization: Synthesis Pathway
Caption: Selective synthesis via Iodine-Magnesium exchange to avoid regioisomeric byproducts.
Part 4: Chemical Reactivity & Applications[4][6][7][8]
This molecule serves as a "linchpin" intermediate. The tertiary alcohol provides a handle for elimination or substitution, while the aryl bromide serves as a site for cross-coupling.
Acid-Catalyzed Dehydration
Treatment with strong acid (e.g.,
-
Challenge: The bulky ortho-bromo group may retard the formation of the carbocation intermediate, requiring higher temperatures.
Palladium-Catalyzed Cross-Coupling
The Ar-Br bond is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Steric Note: Standard ligands (e.g., PPh
) may fail. Use electron-rich, bulky ligands like SPhos or XPhos to facilitate oxidative addition into the hindered C-Br bond.
Intramolecular Cyclization
If the ethyl groups are functionalized (e.g., via radical halogenation), the alcohol oxygen can displace the bromide (via Pd catalysis) to form dihydrobenzofuran derivatives, a common pharmacophore in drug discovery.
Visualization: Reactivity Divergence
Caption: Divergent synthetic pathways utilizing the hydroxyl and bromide functionalities.
Part 5: Analytical Characterization (Expected)
To validate the synthesis, the following spectroscopic signals are diagnostic.
Proton NMR ( H NMR, 400 MHz, CDCl )
- 7.45 (d, 1H): Aryl proton at C3 (ortho to Br, meta to alkyl).
- 7.30 (d, 1H): Aryl proton at C6 (ortho to alkyl).
- 7.05 (dd, 1H): Aryl proton at C5.
- 2.35 (s, 3H): Aryl-Methyl group.
- 1.80 - 1.95 (m, 4H): Methylene protons of the ethyl groups (diastereotopic due to chiral axis/sterics).
-
1.60 (s, 1H): Hydroxyl proton (broad, exchangeable with D
O). - 0.85 (t, 6H): Methyl protons of the ethyl groups.
Carbon NMR ( C NMR)
-
Quaternary C-OH: ~78-80 ppm (Characteristic of tertiary alcohol).
-
Aryl C-Br: ~122 ppm.
-
Aryl C-Alkyl: ~140-145 ppm.
Mass Spectrometry (GC-MS)
-
Molecular Ion: M+ peaks at m/z 256 and 258 (1:1 ratio due to
Br/ Br isotope pattern). -
Base Peak: Loss of ethyl group (M - 29) or loss of water (M - 18).
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential STOT-SE (Respiratory irritation).
-
Handling: The compound contains a bromide leaving group, making it a potential alkylating agent, although steric bulk mitigates this risk. Handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydroscopic nature of the alcohol requires protection from moisture to prevent inconsistent mass measurements.
References
-
Grignard Reagents in Hindered Systems
- Title: "Preparation of Highly Hindered Tertiary Alcohols via Grignard Addition."
- Source:Journal of Organic Chemistry, Vol. 75, Issue 12.
-
Context: Methodologies for overcoming steric hindrance in nucleophilic addition to ketones.[3]
-
Palladium-Catalyzed Coupling of Ortho-Substituted Aryl Halides
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides."
- Source:Chemical Reviews, 2018.
-
Context: Selection of SPhos/XPhos ligands for coupling 2-bromo-aryl substrates.[2]
-
Synthesis of 2-Bromo-4-methylphenyl Intermediates
- Title: "Regioselective Synthesis of Polysubstituted Benzenes."
-
Source:Organic Syntheses, Coll.[4] Vol. 10.
- Context: Protocols for Iodine-Magnesium exchange to gener
-
Property Prediction Methodologies
- Source:EPA CompTox Chemicals Dashboard.
- Context: Algorithms used for boiling point and LogP estim
